(2-Chloro-4-ethoxyphenyl)methanamine

Medicinal Chemistry Property-based Design SAR

(2-Chloro-4-ethoxyphenyl)methanamine (CAS 1342713-65-8) is a primary benzylamine derivative characterized by a 2-chloro-4-ethoxyphenyl substitution pattern, with a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol. This compound serves as a versatile small molecule scaffold and synthetic intermediate, primarily utilized in medicinal chemistry for the preparation of more complex bioactive molecules, including those targeting PD-1/PD-L1 interactions and other therapeutic areas.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1342713-65-8
Cat. No. B1529328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-ethoxyphenyl)methanamine
CAS1342713-65-8
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)CN)Cl
InChIInChI=1S/C9H12ClNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3
InChIKeyQVMOWQWEKXZUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-4-ethoxyphenyl)methanamine (CAS 1342713-65-8): Procurement-Ready Benzylamine Scaffold with Defined Physicochemical and Synthetic Utility


(2-Chloro-4-ethoxyphenyl)methanamine (CAS 1342713-65-8) is a primary benzylamine derivative characterized by a 2-chloro-4-ethoxyphenyl substitution pattern, with a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol . This compound serves as a versatile small molecule scaffold and synthetic intermediate, primarily utilized in medicinal chemistry for the preparation of more complex bioactive molecules, including those targeting PD-1/PD-L1 interactions and other therapeutic areas [1]. Its structural features, combining a lipophilic chlorine atom and a moderately polar ethoxy group, confer distinct physicochemical properties that differentiate it from simpler benzylamine analogs .

Why Generic Substitution of (2-Chloro-4-ethoxyphenyl)methanamine (CAS 1342713-65-8) is Scientifically Unjustified


Substituting (2-Chloro-4-ethoxyphenyl)methanamine with a generic benzylamine or a closely related analog is scientifically inadvisable due to the compound's unique substitution pattern, which directly impacts its physicochemical properties and, consequently, its performance as a synthetic intermediate and potential bioactivity. The specific combination of a 2-chloro and 4-ethoxy group on the phenyl ring creates a distinct electronic and steric environment compared to unsubstituted benzylamine (MW 107.15 g/mol) [1] or the more common 2-chloro-4-methoxybenzylamine (MW 171.62 g/mol) . This differentiation manifests in altered lipophilicity, reactivity, and binding interactions, making simple interchange without empirical validation a high-risk proposition for research reproducibility and project timelines. The following evidence quantifies these critical differences.

Quantitative Differentiation of (2-Chloro-4-ethoxyphenyl)methanamine from Closest Analogs: A Procurement Evidence Guide


Molecular Weight and Physicochemical Property Differentiation: Ethoxy vs. Methoxy Analog

The target compound exhibits a 8.2% higher molecular weight compared to its closest commercially available analog, (2-Chloro-4-methoxyphenyl)methanamine (CAS 247569-72-8). This difference arises from the ethoxy group (-OCH2CH3, ~45.06 Da) replacing the methoxy group (-OCH3, ~31.03 Da) . This modification is not trivial; it alters the compound's lipophilicity and steric bulk, which are critical parameters in medicinal chemistry for optimizing target binding, membrane permeability, and metabolic stability. While direct experimental logP values are not publicly available for these specific compounds, the ethoxy group is known to increase lipophilicity compared to a methoxy group, as reflected in computational predictions and class-level trends for similar aryl ethers [1].

Medicinal Chemistry Property-based Design SAR

Steric and Electronic Differentiation: Comparison with Unsubstituted Benzylamine

Compared to the fundamental building block benzylamine (CAS 100-46-9, MW 107.15 g/mol), (2-Chloro-4-ethoxyphenyl)methanamine has a 73.3% higher molecular weight due to the addition of a chloro and an ethoxy substituent on the phenyl ring [1]. This substitution pattern introduces significant steric hindrance around the amine group and alters the electron density of the aromatic ring through the electron-withdrawing chlorine and electron-donating ethoxy groups. Such changes are crucial in controlling regioselectivity in subsequent synthetic transformations, such as amide bond formation, reductive amination, or palladium-catalyzed cross-coupling reactions .

Organic Synthesis Reactivity Building Blocks

Procurement-Ready Purity Profile: Ensuring Reproducibility in Research Applications

For procurement purposes, (2-Chloro-4-ethoxyphenyl)methanamine is available from multiple reputable vendors at high purities, typically 95% or 98% . This level of purity is essential for its primary use as a synthetic intermediate, ensuring consistent yields and minimizing side reactions in downstream applications. In contrast, the closely related (2-chlorophenyl)(4-ethoxyphenyl)methanamine (CAS 1021034-60-5), a more complex diarylmethanamine analog with a molecular weight of 261.74 g/mol, is also available but represents a different scaffold with distinct steric and electronic properties .

Chemical Procurement Quality Control Reproducibility

Optimized Research and Industrial Application Scenarios for (2-Chloro-4-ethoxyphenyl)methanamine (CAS 1342713-65-8)


Medicinal Chemistry: Synthesis of PD-1/PD-L1 Inhibitor Analogs

This compound is a key intermediate in the synthesis of benzylamine derivatives designed to block the PD-1/PD-L1 interaction, a critical immune checkpoint pathway in cancer immunotherapy [1]. Its specific substitution pattern (2-chloro, 4-ethoxy) allows for the exploration of structure-activity relationships (SAR) around this pharmacophore, where even small changes in lipophilicity and steric bulk can dramatically alter binding affinity and cellular potency.

Chemical Biology: Development of Novel Probe Molecules

The unique electronic properties of the 2-chloro-4-ethoxyphenyl group, as a distinct building block compared to simpler benzylamines, make this compound suitable for creating novel chemical probes . Its moderate molecular weight and the presence of a primary amine handle allow for facile conjugation to larger biomolecules or fluorescent tags, enabling target identification and mechanism-of-action studies in complex biological systems.

Organic Synthesis: A Versatile Building Block for Complex Molecule Construction

As a primary amine, (2-Chloro-4-ethoxyphenyl)methanamine serves as a versatile nucleophile in a wide range of reactions, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides . Its high commercial purity (95-98%) ensures reliable performance in these transformations, making it a dependable choice for multi-step synthetic sequences in both academic and industrial laboratories .

Property-Driven Lead Optimization: Tuning Lipophilicity and Solubility

For medicinal chemistry programs, the transition from a methoxy to an ethoxy substituent is a common tactic to modulate lipophilicity and metabolic stability. (2-Chloro-4-ethoxyphenyl)methanamine provides a direct entry point for this strategy, allowing researchers to benchmark its properties against the methoxy analog . This facilitates a rational, data-driven approach to optimizing a lead series' pharmacokinetic profile without a complete scaffold overhaul.

Technical Documentation Hub

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